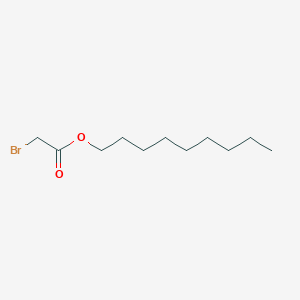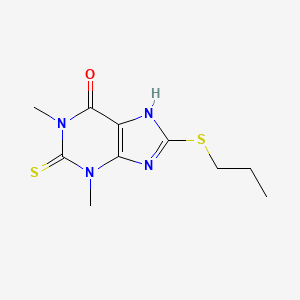
Theophylline, 8-propylthio-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-propylthio-2-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of propylthio and thio groups to theophylline modifies its chemical properties, potentially enhancing its pharmacological effects or altering its metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-propylthio-2-thio- typically involves the introduction of propylthio and thio groups to the theophylline molecule. One common method involves the reaction of theophylline with propylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of Theophylline, 8-propylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Theophylline, 8-propylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
科学的研究の応用
Theophylline, 8-propylthio-2-thio- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of thio and propylthio substitutions on theophylline’s chemical properties.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research focuses on its potential as a bronchodilator and anti-inflammatory agent, similar to theophylline but with enhanced properties.
Industry: It is explored for use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
作用機序
Theophylline, 8-propylthio-2-thio- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, further contributing to its bronchodilator and central nervous system stimulant activities .
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and side effect profile.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 8-propylthio-2-thio- is unique due to the presence of propylthio and thio groups, which may enhance its pharmacological effects or alter its metabolic pathways compared to other methylxanthines. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
4791-36-0 |
|---|---|
分子式 |
C10H14N4OS2 |
分子量 |
270.4 g/mol |
IUPAC名 |
1,3-dimethyl-8-propylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(16)14(3)8(6)15/h4-5H2,1-3H3,(H,11,12) |
InChIキー |
CSHMGSIYEGLDTE-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


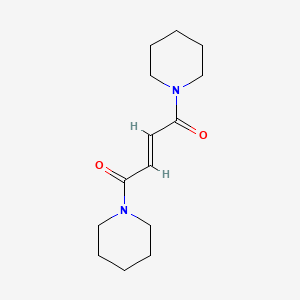
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
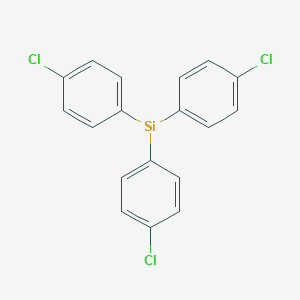

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)



![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
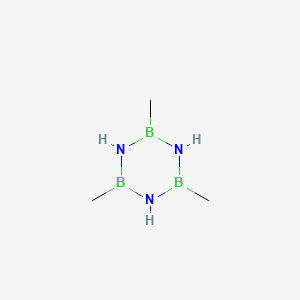
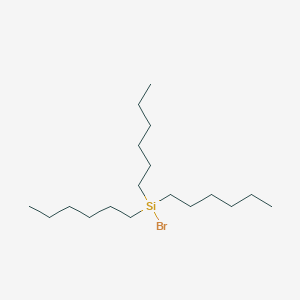
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
